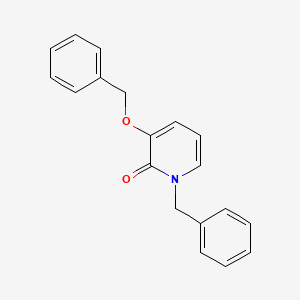
N-Benzyl-3-benzyloxy-2-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-3-benzyloxy-2-pyridone is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Drug Development
N-Benzyl-3-benzyloxy-2-pyridone has been explored for its potential in drug development, particularly as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively. Research has indicated that derivatives of pyridones exhibit significant biological activity, including antimicrobial and anticancer properties.
Metal Chelation
This compound has also been studied for its ability to chelate metal ions, which is crucial in treating metal toxicity. For example, compounds similar to this compound have shown promise in reducing toxic metal levels in biological systems, particularly iron . This application is particularly relevant for conditions like hemochromatosis or iron overload.
Analytical Chemistry
Chromatographic Techniques
this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves using a reverse phase HPLC with acetonitrile and water as the mobile phase. This method allows for the separation and quantification of the compound in complex mixtures, which is essential for pharmacokinetic studies .
| Parameter | Details |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Newcrom R1 HPLC column |
| Application | Isolation of impurities |
| Compatibility | Mass-Spectrometry |
Case Study 1: Metal Ion Removal
A study demonstrated the efficacy of pyridone derivatives in removing excess iron from biological systems. Mice treated with this compound showed significant reductions in iron levels compared to controls, highlighting its potential as a therapeutic agent for iron overload conditions .
Case Study 2: Antimicrobial Activity
Research indicated that derivatives of this compound displayed notable antimicrobial activity against various pathogens. The mechanism was attributed to the inhibition of bacterial enzymes critical for survival, making it a candidate for developing new antibiotics .
Propriétés
Numéro CAS |
24016-11-3 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-benzyl-3-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-19-18(22-15-17-10-5-2-6-11-17)12-7-13-20(19)14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
Clé InChI |
HMLBFYRJCGMNTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















